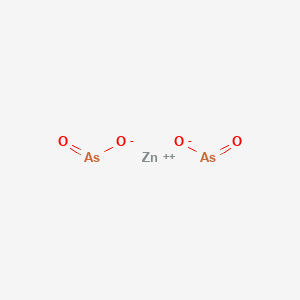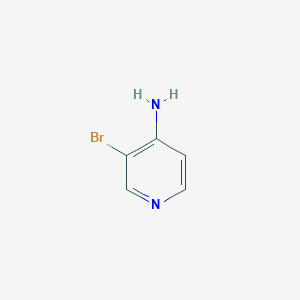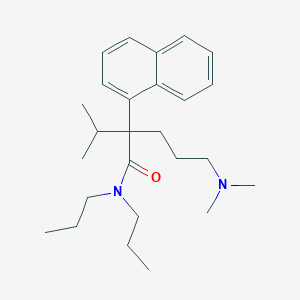
2-Ethyl-3-(N-methylamino)hexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-(N-methylamino)hexylamine, also known as EMAH, is a synthetic compound that belongs to the class of amines. It is a colorless liquid with a strong odor and is used in scientific research for its potential applications in various fields.
Mechanism Of Action
2-Ethyl-3-(N-methylamino)hexylamine is a lipophilic compound that can easily cross cell membranes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemical And Physiological Effects
2-Ethyl-3-(N-methylamino)hexylamine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure pathways in the brain. 2-Ethyl-3-(N-methylamino)hexylamine has also been shown to have anticonvulsant and analgesic effects.
Advantages And Limitations For Lab Experiments
2-Ethyl-3-(N-methylamino)hexylamine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is readily available. 2-Ethyl-3-(N-methylamino)hexylamine is also stable and has a long shelf life. However, 2-Ethyl-3-(N-methylamino)hexylamine has some limitations for lab experiments. It has a strong odor, which can be unpleasant, and it is toxic at high concentrations.
Future Directions
For the study of 2-Ethyl-3-(N-methylamino)hexylamine include the development of 2-Ethyl-3-(N-methylamino)hexylamine as a drug delivery agent, the study of its effects on the immune system, and the study of its effects on the nervous system.
Synthesis Methods
2-Ethyl-3-(N-methylamino)hexylamine can be synthesized by reacting 2-ethylhexanoyl chloride with N-methyl-1,6-diaminohexane in the presence of a base such as sodium hydroxide. The reaction yields 2-Ethyl-3-(N-methylamino)hexylamine as a colorless liquid with a strong odor.
Scientific Research Applications
2-Ethyl-3-(N-methylamino)hexylamine has been used in scientific research for its potential applications in various fields. It has been studied for its potential use as a surfactant, corrosion inhibitor, and as a reagent in organic synthesis. 2-Ethyl-3-(N-methylamino)hexylamine has also been studied for its potential use as a drug delivery agent due to its ability to cross cell membranes.
properties
CAS RN |
14339-28-7 |
|---|---|
Product Name |
2-Ethyl-3-(N-methylamino)hexylamine |
Molecular Formula |
C9H22N2 |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2-ethyl-3-N-methylhexane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-6-9(11-3)8(5-2)7-10/h8-9,11H,4-7,10H2,1-3H3 |
InChI Key |
AZWUCUNMNBIVQG-UHFFFAOYSA-N |
SMILES |
CCCC(C(CC)CN)NC |
Canonical SMILES |
CCCC(C(CC)CN)NC |
Other CAS RN |
14339-28-7 |
synonyms |
2-Ethyl-3-(N-methylamino)hexylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















